InChI=1S/C9H9NO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3/b6-5+
. This indicates that the molecule consists of a benzene ring substituted with a methoxy group and a 2-nitrovinyl group .
1-Methoxy-3-(2-nitrovinyl)benzene is classified as an aromatic nitro compound. It falls under the category of substituted styrenes, specifically β-nitrostyrenes, which are characterized by the presence of a nitro group attached to a vinyl group adjacent to an aromatic ring. This compound can be synthesized from various starting materials, most commonly through reactions involving nitromethane and substituted benzaldehydes or phenols .
The synthesis of 1-Methoxy-3-(2-nitrovinyl)benzene can be achieved through several methods, with one common approach being the reaction of nitromethane with 3-methoxybenzaldehyde. The reaction typically involves the following steps:
Additionally, alternative methods may involve using sulfated zirconia as a catalyst to promote the reaction under milder conditions .
The molecular structure of 1-Methoxy-3-(2-nitrovinyl)benzene features:
Spectroscopic data (NMR, IR) confirm these structural features, showcasing characteristic peaks corresponding to each functional group .
1-Methoxy-3-(2-nitrovinyl)benzene is involved in several chemical reactions:
These reactions are essential for synthesizing various derivatives that may have enhanced biological activity or different chemical properties.
The mechanism of action for 1-Methoxy-3-(2-nitrovinyl)benzene primarily involves its reactivity as an electrophile in electrophilic aromatic substitution reactions. The nitrovinyl group can act as an electrophile due to its electron-withdrawing nature, facilitating interactions with nucleophiles present in biological systems or during synthetic processes. This property makes it a valuable intermediate in organic synthesis and medicinal chemistry applications .
The physical and chemical properties of 1-Methoxy-3-(2-nitrovinyl)benzene include:
These properties are crucial for determining its handling procedures and applications in laboratory settings.
1-Methoxy-3-(2-nitrovinyl)benzene has several scientific applications:
The versatility of this compound highlights its significance across various fields of research and industry.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2